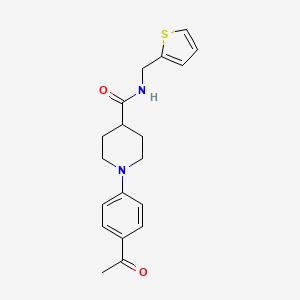

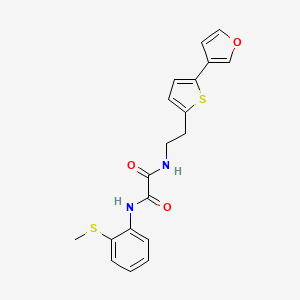

![molecular formula C16H14ClFO4 B2613887 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid CAS No. 938248-07-8](/img/structure/B2613887.png)

3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid (CEFMB) is a novel compound with a wide range of potential applications in scientific research. It is a halogenated carboxylic acid and an aromatic compound, and is a structural analog of 4-chloro-5-ethoxy-2-methoxybenzoic acid (CEMB). CEFMB has been extensively studied in the field of synthetic organic chemistry, and its properties and applications are being explored in various scientific fields.

Applications De Recherche Scientifique

Anti-Markovnikov Alkene Hydromethylation

Researchers have paired this compound with a Matteson–CH₂–homologation to achieve formal anti-Markovnikov alkene hydromethylation. This transformation is valuable for functionalizing alkenes selectively. For example, it has been applied to methoxy-protected (−)-Δ8-THC and cholesterol synthesis .

Dynamic Kinetic Resolution in Asymmetric Synthesis

The compound’s stereochemistry plays a role in dynamic kinetic resolution (DKR). In DKR, researchers selectively convert one enantiomer into a desired product while leaving the other enantiomer unchanged. This strategy is crucial for asymmetric synthesis and chiral compound preparation .

Leukotriene B4 Receptor Agonists

By using boronic acid chemistry, scientists synthesize o-phenylphenols. Some of these compounds act as potent leukotriene B4 receptor agonists. Leukotrienes play a role in inflammation and immune responses, making these agonists relevant for drug development .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with peroxisome proliferator-activated receptors (ppars), which play a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

It’s worth noting that similar compounds have been found to act as potent triple-acting pparα, -γ, and -δ agonists . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.

Biochemical Pathways

Compounds that act as ppar agonists are known to influence various metabolic pathways, including lipid metabolism and glucose homeostasis .

Result of Action

Ppar agonists, in general, can influence gene expression and contribute to the regulation of lipid and glucose metabolism .

Action Environment

It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

Propriétés

IUPAC Name |

3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO4/c1-2-21-14-8-11(16(19)20)7-13(17)15(14)22-9-10-3-5-12(18)6-4-10/h3-8H,2,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUCBJWIKNHUCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate](/img/structure/B2613806.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2613813.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate](/img/structure/B2613815.png)

![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate](/img/structure/B2613817.png)

![tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate](/img/structure/B2613819.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2613821.png)